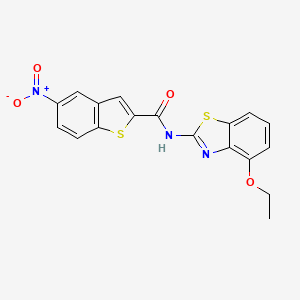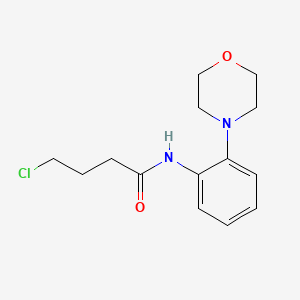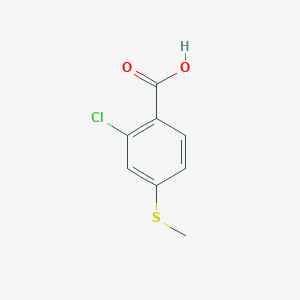![molecular formula C24H23N3O3S B2458530 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide CAS No. 941878-46-2](/img/structure/B2458530.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a benzimidazole moiety, which is a type of organic compound consisting of a fusion of benzene and imidazole . Benzimidazole derivatives are known for their broad range of chemical and biological properties and are used in the development of various drugs .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Benzimidazole derivatives have been known to demonstrate significant anti-proliferative activity . They have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Aplicaciones Científicas De Investigación
Electrophysiological Activity
The research on N-substituted imidazolylbenzamides, including compounds with structural similarities to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide, reveals their potential in cardiac electrophysiological activity. These compounds, through their structure-activity relationship, have shown efficacy as class III electrophysiological agents, with implications for addressing cardiac arrhythmias. The studies underscore the utility of the 1H-imidazol-1-yl moiety for generating desired electrophysiological responses (Morgan et al., 1990).
Corrosion Inhibition
Imidazole derivatives, including those with benzimidazole frameworks, have demonstrated significant potential in corrosion inhibition, particularly for carbon steel in acidic mediums. Research indicates these molecules can efficiently mitigate corrosion, with their efficacy closely linked to molecular structure attributes. The studies leverage both experimental assessments and molecular modeling to elucidate the mechanisms underlying their inhibitory effects, offering insights into the design of more effective corrosion inhibitors (Costa et al., 2021).
Antidepressant Agents
The synthesis and evaluation of novel benzimidazole compounds for their antidepressant activity highlight another area of application. By designing and testing new derivatives for their effect on depression, research provides a foundation for developing more effective antidepressant therapies. The focus on novel 4‐(1H‐benzo[d]imidazol-2-yl)‐N‐(substituted phenyl)‐4-oxobutanamide analogs underscores the potential of benzimidazole derivatives in therapeutic applications (Theivendren et al., 2017).
Anticancer Activity
Compounds with the benzimidazole core have also been explored for their anticancer properties. The synthesis of benzimidazoles bearing additional functional groups and their evaluation against cancer cell lines reveal promising leads for novel cancer treatments. This research illustrates the importance of structural variation in benzimidazoles for modulating biological activity, offering pathways to potent anticancer agents (Rashid et al., 2012).
Eco-Friendly Corrosion Inhibitor
Exploration into amino acid compounds, including benzimidazole derivatives, as eco-friendly corrosion inhibitors for steel surfaces in acidic solutions presents a sustainable approach to corrosion protection. Through comprehensive electrochemical and theoretical analyses, these studies contribute to understanding the interplay between molecular structure and corrosion inhibition efficiency, directing the development of environmentally benign corrosion mitigation strategies (Yadav et al., 2015).
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-17-12-14-18(15-13-17)31(29,30)16-6-11-23(28)25-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)27-24/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMNLXCDPYKNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

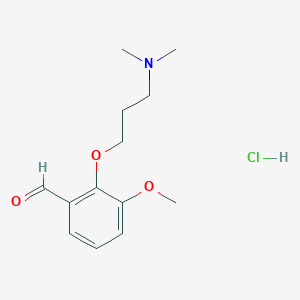
![3-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one](/img/structure/B2458448.png)
![Ethyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2458449.png)
![ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2458452.png)
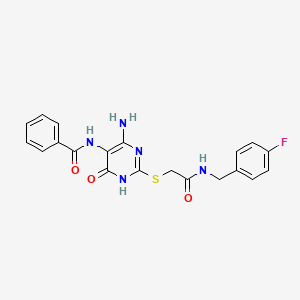
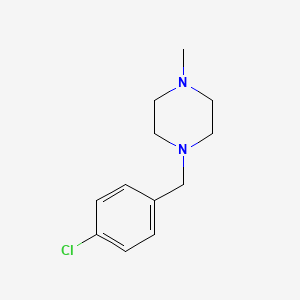
![5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2458458.png)
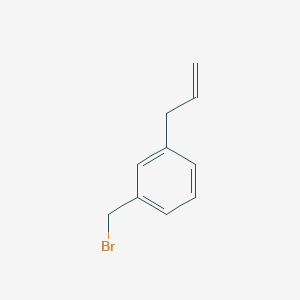
![3-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2458461.png)
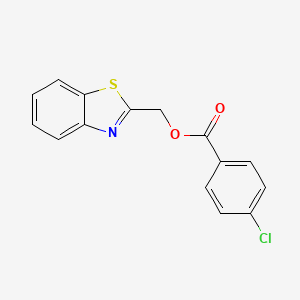
![4-{3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}-1-(2-thienylsulfonyl)piperidine](/img/structure/B2458464.png)
